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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
synthetic methodology for the key chemical intermediate, 4-Chloro-8-iodoquinazoline. This
compound is of significant interest in medicinal chemistry and drug development due to its
utility in the synthesis of various bioactive molecules. This document collates available
spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details
experimental protocols for its synthesis and characterization, and presents a logical workflow
for its analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-Chloro-8-
iodoquinazoline. This information is crucial for the structural elucidation and purity
assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Chloro-8-iodoquinazoline
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Chemical Shift (8)

Coupling Constant

Multiplicity Proton Assignment
ppm (J) Hz
8.92 S H-2
8.25 dd 7.9,1.2 H-5
8.01 dd 8.3,1.2 H-7
7.42 t 8.1 H-6

Spectrometer Frequency: 500 MHz; Solvent: CDCls

Table 2: 13C NMR Spectroscopic Data for 4-Chloro-8-iodoquinazoline

Chemical Shift (8) ppm

Carbon Assignment

153.3 C-4
152.2 C-2
151.8 C-8a
141.2 C-7
130.1 C-5
129.3 C-6
123.6 C-4a
93.9 C-8

Spectrometer Frequency: 126 MHz; Solvent: CDCls

Infrared (IR) Spectroscopy

At the time of this report, a specific experimental IR spectrum for 4-Chloro-8-iodoquinazoline

was not publicly available. However, based on the functional groups present in the molecule,

the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for 4-Chloro-8-iodoquinazoline
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Wavenumber (cm~?) Bond Vibration Functional Group
3100-3000 C-H stretch Aromatic
1610-1580 C=C stretch Aromatic ring
1560-1540 C=N stretch Quinazoline ring
850-750 C-Cl stretch Aryl chloride
600-500 C-I stretch Aryl iodide

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 4-Chloro-8-iodoquinazoline is not readily
available in the public domain. The expected molecular ion peaks are presented below.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-8-iodoquinazoline

mlz lon
290.91 [M]* (for 35Cl)
292.91 [M+2]* (for 37Cl)

Calculated for the most abundant isotopes.

Experimental Protocols

The following section details the methodologies for the synthesis of 4-Chloro-8-
iodoquinazoline and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-Chloro-8-iodoquinazoline[1]

The synthesis of 4-chloro-8-iodoquinazoline can be achieved through a regioselective
metalation of 4-chloroquinazoline followed by quenching with iodine.[1]

Materials:

e 4-Chloroquinazoline
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e Lithium diisopropylamide (LDA)

e Dry tetrahydrofuran (THF)

e lodine (I2)

o Saturated aqueous sodium thiosulfate solution

» Saturated aqueous sodium chloride solution (brine)
¢ Anhydrous magnesium sulfate (MgSOQOa)

e Argon or Nitrogen atmosphere

Procedure:

A solution of 4-chloroquinazoline in dry THF is cooled to -78 °C under an inert atmosphere
(Argon or Nitrogen).

e A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution.
The reaction mixture is stirred at this temperature for a specified time to ensure complete
metalation.

o A solution of iodine (I2) in dry THF is then added dropwise to the reaction mixture at -78 °C.

e The reaction is allowed to proceed at this temperature for a period, after which it is quenched
by the addition of a saturated aqueous solution of sodium thiosulfate.

e The mixture is allowed to warm to room temperature and is then extracted with an
appropriate organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with saturated aqueous sodium chloride (brine),
dried over anhydrous magnesium sulfate (MgSQa), filtered, and the solvent is removed
under reduced pressure.

o The crude product is purified by column chromatography on silica gel to afford 4-chloro-8-
iodoquinazoline.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded on a
spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon-13,
respectively. Samples are dissolved in deuterated chloroform (CDCIs) with tetramethylsilane
(TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to
TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) or as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved
in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of 4-Chloro-8-iodoquinazoline.
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Caption: Synthesis and Characterization Workflow for 4-Chloro-8-iodoquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b175156?utm_src=pdf-body-img
https://www.benchchem.com/product/b175156?utm_src=pdf-body
https://www.benchchem.com/product/b175156?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Chloro-8-
iodoquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175156#4-chloro-8-iodoquinazoline-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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